molecular formula C6H14ClNO B1632241 1-Methyl-4-piperidinol hydrochloride

1-Methyl-4-piperidinol hydrochloride

Cat. No.: B1632241
M. Wt: 151.63 g/mol
InChI Key: IPVYMXZYXFFDGW-UHFFFAOYSA-N
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Description

1-Methyl-4-piperidinol hydrochloride is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a methyl group at the 1-position, with a hydrochloride salt formation. Piperidine derivatives, including this compound, are widely studied for their roles in medicinal chemistry, such as opioid analgesics, antihistamines, and antimicrobial agents .

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

1-methylpiperidin-4-ol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-7-4-2-6(8)3-5-7;/h6,8H,2-5H2,1H3;1H

InChI Key

IPVYMXZYXFFDGW-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)O.Cl

Canonical SMILES

CN1CCC(CC1)O.Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Insights :

  • Meperidine Hydrochloride (Pethidine) differs significantly due to its 4-phenyl ester group, which is critical for its opioid receptor binding and analgesic activity .
  • 1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride incorporates a chlorinated aromatic ring, likely improving lipophilicity and CNS penetration .

Observations :

  • The absence of toxicity data for this compound highlights the need for further studies .

Functional Insights :

  • Meperidine’s ester group is pivotal for its opioid activity, whereas 1-Methyl-4-piperidinol’s hydroxyl group may facilitate derivatization for antihistamines .
  • Chlorinated derivatives (e.g., 1-(4-Chlorobenzyl)piperidin-4-amine) show enhanced stability and target specificity .

Preparation Methods

Reaction Mechanism and Procedure

The most industrially viable method involves a two-step synthesis from diethyl 1,3-acetone dicarboxylate (1). In the presence of p-toluenesulfonic acid (PTSA), formaldehyde, and methylamine, the intermediate 1-methyl-3-carbethoxy-4-piperidone forms via Mannich reaction (Figure 1). Subsequent reflux in 20% hydrochloric acid induces decarboxylation, yielding 1-methyl-4-piperidone hydrochloride.

Optimization Parameters :

  • Molar Ratios : A 1:3:2 ratio of diethyl 1,3-acetone dicarboxylate, formaldehyde, and methylamine minimizes byproducts.
  • Catalyst Loading : PTSA at 60% w/w relative to the dicarboxylate ensures complete conversion.
  • Solvent System : Benzene facilitates azeotropic removal of water, though substitutions with toluene reduce toxicity.

Post-reaction purification involves acetone recrystallization, resolving the crude product’s broad melting range (80–120°C) to a sharp 93–95°C. This method achieves 91.7% yield and 99.4% purity , validated by HPLC and NMR.

Catalytic Hydrogenation of 4-Piperidinol

Reductive Methylation Pathway

4-Piperidinol undergoes reductive methylation with formaldehyde under hydrogen gas (1–3 atm) using 10% palladium on carbon (Pd/C). Acidification with hydrochloric acid to pH 2–3 protonates the tertiary amine, precipitating 1-methyl-4-piperidinol hydrochloride.

Critical Process Metrics :

Parameter Value
Temperature 25–30°C (ambient)
Reaction Time 48 hours
Catalyst Loading 25% w/w Pd/C
Final Yield 89%

This method avoids high-temperature reflux, reducing energy costs. However, extended reaction times and hydrogen handling necessitate specialized equipment.

Comparative Analysis of Methods

Yield and Purity Benchmarks

Method Yield Purity Key Advantage Limitation
Acid-Catalyzed 91.7% 99.4% High purity Benzene toxicity
Catalytic Hydrogenation 89% >98% Ambient conditions Long reaction time
Etherification N/A N/A Solvent safety Requires protocol adaptation

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-Methyl-4-piperidinol hydrochloride, and how can purity be optimized?

  • Methodological Answer : The synthesis of piperidine derivatives often involves nucleophilic substitution, esterification, or Mannich reactions. For example, similar compounds like meperidine hydrochloride (a piperidine derivative) are synthesized via esterification of piperidine precursors under anhydrous conditions . To optimize purity:

  • Use recrystallization with solvents like ethanol or acetone to remove impurities .
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
  • Employ column chromatography for intermediates with polar functional groups .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : Confirm structural integrity by analyzing proton and carbon shifts, especially for methyl and piperidine groups (e.g., δ 1.2–2.8 ppm for piperidine protons) .
  • Mass Spectrometry : Validate molecular weight using ESI-MS or MALDI-TOF (e.g., meperidine hydrochloride has a molecular ion peak at m/z 283.8) .
  • Elemental Analysis : Ensure stoichiometric Cl⁻ content via combustion analysis .

Q. How should stability and storage conditions be managed for this compound?

  • Methodological Answer :

  • Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .
  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation pathways .
  • Monitor pH in solution-based applications, as acidic conditions may alter solubility .

Advanced Research Questions

Q. How can contradictory bioactivity data across in vitro models be resolved for this compound?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HEK-293 for receptor-binding studies) and control for variables like serum concentration .
  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies in triplicate to identify non-linear effects .
  • Metabolite Screening : Use LC-MS to rule out interference from degradation products .
  • Cross-Validation : Compare results with structurally similar compounds (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) to identify scaffold-specific trends .

Q. What computational strategies predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :

  • DFT Calculations : Model transition states for nucleophilic attacks at the piperidine nitrogen or methyl group .
  • Molecular Docking : Predict interactions with biological targets (e.g., opioid receptors) using AutoDock Vina .
  • QSAR Models : Corrogate substituent effects (e.g., methyl vs. phenyl groups) on solubility and binding affinity .

Q. How can NMR resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :

  • NOESY Experiments : Identify spatial proximity between methyl groups and adjacent protons to confirm stereochemistry .
  • ¹³C DEPT-135 : Distinguish between quaternary carbons (e.g., piperidine ring carbons) and CH/CH₃ groups .
  • Variable Temperature NMR : Detect dynamic processes like ring inversion in piperidine derivatives .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles of this compound?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO, water, and ethanol using nephelometry .
  • Particle Size Analysis : Use dynamic light scattering (DLS) to assess aggregation effects .
  • Ionic Strength Adjustments : Evaluate solubility in buffered vs. non-buffered systems (e.g., PBS vs. Milli-Q water) .

Experimental Design Considerations

Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?

  • Methodological Answer :

  • Rodent Models : Administer intravenously (IV) or orally (PO) to measure bioavailability and half-life .
  • Microdialysis : Monitor brain penetration in rats using LC-MS/MS for quantitation .
  • Metabolite ID : Collect bile and urine for UPLC-QTOF analysis to identify phase I/II metabolites .

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